An In-Depth Technical Guide to Perylene dU Phosphoramidite: Structure, Properties, and Applications
An In-Depth Technical Guide to Perylene dU Phosphoramidite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Perylene (B46583) dU phosphoramidite (B1245037), a key fluorescent building block for the synthesis of modified oligonucleotides. It details its chemical structure, photophysical and chemical properties, and its applications in research and drug development, with a focus on experimental protocols and data presentation.
Chemical Structure and Core Properties
Perylene dU phosphoramidite is a modified deoxyuridine nucleoside phosphoramidite that incorporates the polycyclic aromatic hydrocarbon perylene. The perylene moiety is covalently attached to the 5-position of the deoxyuridine base via a rigid triple bond.[1] This linkage creates an electronically coupled system that is highly sensitive to its microenvironment, particularly to base pairing events within a DNA duplex.[1][2]
The phosphoramidite group at the 3'-position enables the direct incorporation of the perylene-modified nucleoside into a growing oligonucleotide chain during standard solid-phase automated DNA synthesis.[1]
General Properties
| Property | Value | Reference |
| Appearance | Orange solid | [1] |
| Molecular Formula | C61H57N4O8P | [1] |
| Molecular Weight | 1005.1 g/mol | [1] |
| CAS Number | 908117-78-2 | [1] |
| Solubility | Good in dichloromethane (B109758) and acetonitrile | [1] |
| Storage Conditions | -20°C in the dark, desiccated | [1] |
Photophysical Properties
Perylene is renowned for its exceptional photostability and high fluorescence quantum yield, approaching unity.[1] These properties make it an excellent fluorescent probe for a variety of applications.
| Property | Value | Reference |
| Absorption Maxima (λabs) | 252 nm, 408 nm, 435 nm | [1] |
| Molar Extinction Coefficient (ε) | 36,000 L·mol⁻¹·cm⁻¹ | [1] |
| Emission Maxima (λem) | 439 nm, 467 nm | [1] |
| Fluorescence Quantum Yield (ΦF) | 1.0 | [1] |
Experimental Protocols
Synthesis of Perylene dU Phosphoramidite
The synthesis of Perylene dU phosphoramidite is a multi-step process that involves the key steps of Sonogashira coupling to attach the perylene moiety to the deoxyuridine base, followed by phosphitylation to introduce the reactive phosphoramidite group.
Step 1: Sonogashira Coupling of 3-Ethynylperylene (B1664134) with 5-Iodo-2'-deoxyuridine
This reaction forms the core structure of the modified nucleoside.
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Reactants:
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3-Ethynylperylene
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5-Iodo-2'-deoxyuridine
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Copper(I) iodide (CuI)
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A suitable base (e.g., triethylamine (B128534) or diisopropylethylamine)
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Anhydrous solvent (e.g., DMF or THF)
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-
Procedure (General):
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Dissolve 5-iodo-2'-deoxyuridine and 3-ethynylperylene in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
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Add the palladium catalyst, copper(I) iodide, and the base to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or HPLC).
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Upon completion, quench the reaction and purify the product, 5-(perylen-3-ylethynyl)-2'-deoxyuridine, using column chromatography.
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Step 2: Phosphitylation of 5-(Perylen-3-ylethynyl)-2'-deoxyuridine
This step introduces the phosphoramidite moiety, making the molecule ready for oligonucleotide synthesis.
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Reactants:
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5-(Perylen-3-ylethynyl)-2'-deoxyuridine (with 5'-OH protected, typically with a dimethoxytrityl (DMT) group)
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Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)
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A non-nucleophilic base (e.g., N,N-diisopropylethylamine)
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Anhydrous solvent (e.g., dichloromethane or acetonitrile)
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-
Procedure (General):
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Dissolve the 5'-DMT-protected 5-(perylen-3-ylethynyl)-2'-deoxyuridine in the anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base, followed by the dropwise addition of the phosphitylating agent at a reduced temperature (e.g., 0°C).
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Allow the reaction to warm to room temperature and stir until completion (monitor by ³¹P NMR or TLC).
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Quench the reaction and purify the final Perylene dU phosphoramidite product using column chromatography, ensuring anhydrous conditions are maintained throughout.
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Incorporation into Oligonucleotides via Automated Solid-Phase Synthesis
Perylene dU phosphoramidite is readily incorporated into synthetic DNA strands using standard automated DNA synthesizers.
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Materials:
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Perylene dU phosphoramidite dissolved in anhydrous acetonitrile.
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Standard DNA phosphoramidites (dA, dC, dG, T).
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Solid support (e.g., CPG) with the initial nucleoside attached.
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Standard reagents for oligonucleotide synthesis (activator, capping, oxidation, and deblocking solutions).
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Synthesis Cycle:
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Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support.
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Coupling: Activation of the Perylene dU phosphoramidite with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. A slightly extended coupling time of 6 minutes is recommended for efficient incorporation.[2]
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Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
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Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
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Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using standard deprotection methods, typically with aqueous ammonia. Perylene dU phosphoramidite does not require special deprotection conditions.[1][2]
Applications in Research and Drug Development
The unique photophysical properties of Perylene dU phosphoramidite make it a valuable tool in various research and development areas.
Mismatch Detection
The fluorescence of the perylene moiety is highly sensitive to its local environment. When incorporated into a DNA probe, the fluorescence intensity can change significantly upon hybridization to a target sequence. This sensitivity is particularly pronounced for single-base mismatches, making perylene-labeled oligonucleotides effective probes for genotyping and mutation analysis.[1][2] The electronic coupling between the perylene and the deoxyuridine base allows for the discrimination between perfectly matched and mismatched target sequences.[1][2]
Probes for Diagnostics and Molecular Biology
Oligonucleotides labeled with perylene can be used as fluorescent probes in a variety of molecular biology applications, including:
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Fluorescence in situ hybridization (FISH)
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Real-time PCR
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Microarray-based assays
The high quantum yield and photostability of perylene provide for bright and robust signals in these applications.
Drug Development
In the context of drug development, particularly for antisense oligonucleotides and siRNAs, the incorporation of fluorescent labels like perylene can aid in:
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Studying the cellular uptake and intracellular trafficking of oligonucleotide therapeutics.
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Investigating the mechanism of action and binding to target mRNA.
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Developing diagnostic assays related to the therapeutic target.
Visualizations
